molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
CAS RN: 42288-26-6
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Description

“N-(4-Cyanophenyl)glycine” is an off-white solid . It is a compound useful in organic synthesis . The molecular formula is C9H8N2O2 .


Synthesis Analysis

The synthesis of “n-(4-Cyanophenyl)glycine” involves drying the substance in a vacuum drier at a temperature of 100 °C . The crude product is then purified by conversion to the sodium salt and re-acidification using an aqueous solution of sodium bicarbonate. The acid is released by means of diluted hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “n-(4-Cyanophenyl)glycine” is C9H8N2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .


Physical And Chemical Properties Analysis

“N-(4-Cyanophenyl)glycine” is a solid at 20 degrees Celsius . It has a density of 1.3±0.1 g/cm^3, a boiling point of 447.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The molar refractivity is 45.9±0.4 cm^3 .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Results : Identification of compounds with potential therapeutic activity, such as enzyme inhibitors or receptor modulators .

    Analytical Chemistry

    • Results : Accurate quantification of related compounds in complex samples .

Safety And Hazards

“N-(4-Cyanophenyl)glycine” can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-cyanoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRQMXRCZULRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355883
Record name n-(4-cyanophenyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Cyanophenyl)glycine

CAS RN

42288-26-6
Record name N-(4-Cyanophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-26-6
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Record name n-(4-cyanophenyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Cyanophenylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666
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Record name N-(4-CYANO-PHENYL)-GLYCINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Cyanophenyl)glycine
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Synthesis routes and methods I

Procedure details

Sodium mono chloroacetate (197.42 g), followed by potassium iodide (5 g) and tetrabutyl ammonium bromide (2.5 g) were added to a mixture of 4-aminobenzonitrile (100 g), water (1000 ml) and sodium bicarbonate (42.71 g). The reaction mixture was heated to 85-90° C. and stirred for 24 hours. The reaction mixture was cooled to 25-30° C. and treated with ammonia followed by hydrochloric acid. Filtered the solid, washed with water and then dried to get title compound.
Quantity
197.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
42.71 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-aminobenzonitrile (12 g, 101.6 mmol) and chloroacetic acid (20 g, 211.6 mmol) in water (250 mL) was refluxed until the product began to separate out. After cooled down to the room temperature, the solids were collected by filtration, washed with ether, and dried in vacuo to afford 10.35 g (58%) of the title compound which was pure enough for the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 12.73 (s, 1H), 7.46 (dd, 2H), 6.93 (t, 1H), 6.65 (dd, 2H), 3.91 (d, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

100 g 4-Aminobenzonitrile and 234.7 g bromoacetic acid in 1400 mL water were stirred for 15 min in round bottom flask. The reaction mixture was heated to 100° C. and maintained for 16 hours. The reaction mixture was cooled to 10° C. and stirred for 2 hours. The reaction mixture was filtered and washed with water to obtain 2-(4-cyanophenylamino) acetic acid of Formula (D).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
234.7 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

54.0 g (0.46 mol) of 4-aminobenzonitrile and 106.5 g (0.92 mol) of sodium chloroacetate were suspended in 750 mL of water, and the resulting mixture was stirred at reflux temperature for 4 hours. After cooling to room temperature, pH was adjusted to 8-9 with sodium bicarbonate. The resulting solution was washed with 2×200 mL of ethyl acetate, and 5M hydrochloric acid was added to the aqueous phase until pH=3. The precipitated solid was isolated by filtration, washed with 100 mL of water and dried to yield 57.1 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 70.9%. Purity (HPLC, method 3): 88.4%.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
106.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

77.4 g (0.66 mol) of 4-aminobenzonitrile and 150 g (1.31 mol) of sodium chloroacetate were suspended in 1.1 L of water, and the resulting mixture was stirred at reflux temperature for 6.5 hours. After cooling to 0° C., the resulting suspension was stirred at this temperature overnight. The solid was filtered and washed with 200 mL of water. The resulting solid was suspended in 200 mL of ethyl acetate and stirred at room temperature for 1 hour. The solid was filtered, washed with 200 mL of ethyl acetate and dried at 60° C. under vacuum for 5 hours to yield 85.4 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 74.0%. Purity (HPLC, method 3): 97.8%.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org
HR Kricheldorf - 2012 - books.google.com
In 1906, Hermann Leuchs, a student of Emil Fischer, discovered the class of N-Carboxy-aminoacid-anhydrides, also known as Leuch's anhydrides, or abbreviated NCAs. These …
Number of citations: 500 books.google.com
F Dumur - Catalysts, 2023 - mdpi.com
Photopolymerization offers a unique opportunity to convert liquid monomers to polymers using light as the activation source. Recently, major efforts have been devoted to developing …
Number of citations: 5 www.mdpi.com
S Hegde, M Schmidt - Annual Reports in Medicinal Chemistry, 2009 - Elsevier
Publisher Summary The pharmaceutical market in 2008 saw the launch of 24 new molecular entities (NMEs) for therapeutic use. Although the NMEs of the previous few years were …
Number of citations: 20 www.sciencedirect.com
Y Wang, J Ling, Y Zhang, A Zhang… - European Journal of …, 2015 - Wiley Online Library
N‐(1‐Oxy‐pyridin‐2‐ylmethyl)oxalamic acid was identified as efficient ligand for CuI‐catalyzed amination of aryl halides at room temperature. In our catalytic system, N‐arylation of …
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

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